![molecular formula C12H15NO4 B2464101 N-Cbz-N-ethyl-glycine CAS No. 70732-64-8](/img/structure/B2464101.png)
N-Cbz-N-ethyl-glycine
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Overview
Description
“N-Cbz-N-ethyl-glycine” is a derivative of glycine with a benzyloxycarbonyl protecting group attached to the nitrogen . It is typically used in dipeptide synthesis .
Synthesis Analysis
The synthesis of “N-Cbz-N-ethyl-glycine” involves the use of benzyl chloroformate and 1,1,1,3,3,3-hexamethyldisilazane, and allyltrimethylsilane . The reaction is catalyzed by iron (II) sulfate heptahydrate . This method is efficient and environmentally friendly .
Molecular Structure Analysis
The molecular formula of “N-Cbz-N-ethyl-glycine” is C12H15NO4 . The InChI code is 1S/C12H15NO4/c1-2-13(8-11(14)15)12(16)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15) .
Chemical Reactions Analysis
“N-Cbz-N-ethyl-glycine” can undergo various chemical reactions. For instance, it can be deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . This nucleophilic deprotection protocol is superior to the standard hydrogenolysis or Lewis acid-mediated deprotection conditions for substrates bearing sensitive functionalities .
Physical And Chemical Properties Analysis
“N-Cbz-N-ethyl-glycine” is a yellow to brown sticky oil to semi-solid substance . It has a molecular weight of 237.26 . The storage temperature is 2-8°C .
Scientific Research Applications
Protection of Amino Groups
The N-Cbz-N-ethyl-glycine, or more commonly known as the carboxybenzyl (Cbz) group, is widely used to protect amines, especially in amino acid chemistry . This protection is essential for the synthesis of peptides . The Cbz group can be installed and removed under relatively mild conditions .
Peptide Synthesis
The Cbz group plays a crucial role in peptide synthesis . It allows for the selective protection of amino groups, enabling the formation of peptide bonds between amino acids . This has been instrumental in the synthesis of complex peptides, including insulin .
Orthogonal Protection
In complex molecule synthesis, where multiple protecting groups are present on the same molecule, the Cbz group can be selectively removed under specific conditions . This property, known as “orthogonality”, is particularly useful in the stepwise construction of complex molecules .
Synthesis of Carbamates
The Cbz group is a type of carbamate protecting group . Carbamates are useful in the synthesis of a variety of organic compounds . The Cbz group, in particular, can be installed and removed under relatively mild conditions, making it a versatile tool in organic synthesis .
Regioselective Protection
The Cbz group can be used for the regioselective protection of aromatic amines . This allows for the selective protection of one amine over others, which is particularly useful in the synthesis of complex molecules with multiple amine groups .
Synthesis of Glycine Derivatives
The Cbz group can be used to synthesize the Cbz derivative of glycine from glycine and benzyl chloroformate . This derivative is useful in a variety of chemical reactions .
Mechanism of Action
Target of Action
N-Cbz-N-ethyl-glycine is a carbamate compound that primarily targets amines . The compound is used as a protecting group for amines, which are essential for the synthesis of peptides . The role of N-Cbz-N-ethyl-glycine is to protect the amines during the synthesis process, preventing them from reacting with other compounds .
Mode of Action
N-Cbz-N-ethyl-glycine interacts with its targets (amines) by forming a carbamate bond . This bond effectively “protects” the amines, rendering them less reactive and preventing unwanted side reactions during peptide synthesis .
Biochemical Pathways
The use of N-Cbz-N-ethyl-glycine affects the biochemical pathways involved in peptide synthesis . By protecting amines, N-Cbz-N-ethyl-glycine allows for the selective reaction of other functional groups present in the amino acids . This selectivity is crucial for the successful synthesis of peptides .
Pharmacokinetics
As a protecting group, its primary role is in the synthesis process rather than being absorbed or distributed in a biological system .
Result of Action
The result of N-Cbz-N-ethyl-glycine’s action is the successful synthesis of peptides with the correct sequence of amino acids .
Action Environment
The action of N-Cbz-N-ethyl-glycine can be influenced by environmental factors such as temperature and pH . For instance, the protection of amines by N-Cbz-N-ethyl-glycine can be carried out at room temperature . Additionally, the deprotection (removal of the protecting group) can be achieved under certain conditions, such as catalytic hydrogenation .
Safety and Hazards
properties
IUPAC Name |
2-[ethyl(phenylmethoxycarbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-13(8-11(14)15)12(16)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBJYOJPUHTWFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cbz-N-ethyl-glycine |
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